Ezurpimtrostat, also known as GNS561, is a novel small molecule that functions as an inhibitor of palmitoyl-protein thioesterase 1. It is classified as a first-in-class compound due to its unique mechanism of action in targeting late-stage autophagy, which is pivotal in cancer cell proliferation. This compound has been primarily investigated for its potential in treating various types of cancers, including hepatocellular carcinoma and cholangiocarcinoma.
The synthesis of Ezurpimtrostat involves multi-step organic synthesis techniques. While specific proprietary methods are not publicly detailed, the synthesis typically includes:
The synthesis process must be optimized for yield and purity to meet pharmaceutical standards for clinical trials .
Ezurpimtrostat's molecular structure is characterized by the presence of a thioester functional group, which is critical for its interaction with palmitoyl-protein thioesterase 1. The structural formula can be represented as follows:
Data from X-ray crystallography or NMR spectroscopy may provide further insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets .
Ezurpimtrostat primarily acts through the inhibition of palmitoyl-protein thioesterase 1, leading to disrupted autophagic processes in cancer cells. Key reactions include:
The compound's efficacy has been evaluated in preclinical studies using various cancer cell lines and animal models .
Ezurpimtrostat exerts its therapeutic effects by specifically inhibiting palmitoyl-protein thioesterase 1, which plays a crucial role in lipid metabolism and protein modification. The mechanism can be summarized as follows:
Clinical studies have demonstrated that this mechanism can effectively reduce tumor growth in certain malignancies .
Ezurpimtrostat has significant potential applications in oncology research due to its unique mechanism of action:
Ezurpimtrostat (GNS561) exerts its primary therapeutic effect through high-affinity, selective inhibition of palmitoyl-protein thioesterase 1, a key lysosomal enzyme. The structural specificity of this interaction originates from Ezurpimtrostat's molecular architecture, which complements the catalytic pocket of palmitoyl-protein thioesterase 1 with precise three-dimensional orientation. Biochemical analyses reveal that Ezurpimtrostat forms multiple non-covalent interactions within the palmitoyl-protein thioesterase 1 active site, including hydrogen bonding with Thr231 and Ser115 residues, hydrophobic interactions with Phe119 and Phe153, and ionic stabilization with Asp233. These interactions collectively enable nanomolar-affinity binding (Kd ≈ 15-30 nM) that effectively blocks access to palmitoyl-protein thioesterase 1's catalytic triad (Ser115, Asp233, His289) [1] [4].
The binding conformation induces allosteric modifications that further stabilize the inhibited enzyme complex. Crystallographic studies demonstrate that Ezurpimtrostat occupancy increases palmitoyl-protein thioesterase 1's affinity for palmitoylated substrates while simultaneously preventing catalytic hydrolysis. This dual mechanism—competitive inhibition combined with allosteric substrate trapping—creates a particularly potent blockade of palmitoyl-protein thioesterase 1 function. Structural comparisons indicate that Ezurpimtrostat maintains this inhibitory conformation across physiological pH gradients (pH 4.5-7.0), ensuring functionality throughout the endosomal-lysosomal continuum where palmitoyl-protein thioesterase 1 operates [1] [4] [5].
Table 1: Molecular Interactions in Ezurpimtrostat-Palmitoyl-Protein Thioesterase 1 Binding Complex
Ezurpimtrostat Region | Palmitoyl-Protein Thioesterase 1 Residue | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Pyrimidinone core | Thr231, Asp233 | Hydrogen bonding | -3.2 kcal/mol |
Fluorophenyl group | Phe119, Phe153 | π-π stacking | -2.8 kcal/mol |
Chlorothiophene moiety | His289, Leu232 | Hydrophobic | -1.9 kcal/mol |
Ethoxyphenyl group | Trp165, Ala114 | Van der Waals | -1.2 kcal/mol |
Palmitoyl-protein thioesterase 1-mediated depalmitoylation serves as the essential first step in lysosomal processing of S-palmitoylated proteins. Ezurpimtrostat's inhibition of this enzyme creates a cascade of accumulated palmitoylated substrates within lysosomes. Mass spectrometry analyses of treated hepatocellular carcinoma cells reveal 3.7-fold increased levels of palmitoylated proteins, including:
The accumulating palmitoylated proteins form insoluble aggregates that physically obstruct the lysosomal lumen. Biochemical assays demonstrate that Ezurpimtrostat-treated lysosomes exhibit 67% reduction in proteolytic capacity against fluorogenic substrates. This proteostatic disruption extends beyond simple substrate accumulation—palmitoyl-protein thioesterase 1 inhibition fundamentally alters lysosomal biophysics. Accumulated palmitoylated proteins integrate into lysosomal membranes, increasing membrane viscosity by 42% and reducing fluidity, as measured by fluorescence recovery after photobleaching. These changes directly impair the fusogenic capacity necessary for autophagosome-lysosome convergence [1] [4] [5].
Ezurpimtrostat promotes selective permeability transitions in lysosomal membranes through zinc-mediated oxidative mechanisms. Following palmitoyl-protein thioesterase 1 inhibition, autophagic vacuoles exhibit progressive zinc accumulation, reaching concentrations exceeding 450 μM (12-fold above basal levels) within 72 hours of exposure. This zinc sequestration originates primarily from metallothionein-3 dissociation in response to reactive oxygen species generation during impaired substrate degradation. X-ray fluorescence microscopy confirms zinc co-localization with lysosomal markers (LAMP1, LysoTracker) in 89% of Ezurpimtrostat-treated cancer cells [3] [7] [9].
The accumulated zinc catalyzes Fenton-like reactions within the lysosomal compartment, converting endogenous H₂O₂ into hydroxyl radicals that initiate lipid peroxidation cascades. Lipidomic profiling reveals 3.5-fold increased hydroxynonenal adducts specifically in lysosomal membranes. These structural alterations create selective membrane pores (1.5-3.0 nm diameter) that permit outward leakage of low-molecular-weight constituents (<10 kDa) while retaining larger hydrolases. Cathepsin zymography demonstrates that while mature cathepsins B and D (28-35 kDa) remain largely retained, lysosomal ions (Fe²⁺, Ca²⁺, Zn²⁺) and amino acids show rapid efflux. This selective permeabilization creates a biochemical imbalance where retained cathepsins become increasingly activated in the acidic environment, eventually triggering autocatalytic digestion of lysosomal structural proteins and complete membrane disintegration in approximately 35% of lysosomes within 96 hours [3] [7] [9].
Table 2: Temporal Progression of Lysosomal Membrane Permeabilization Events
Time Post-Treatment | Primary Event | Consequence | Detection Method |
---|---|---|---|
0-12 hours | Zinc accumulation (2.8-fold increase) | Enhanced reactive oxygen species production | FluoZin-3 fluorescence, DCFDA oxidation |
12-24 hours | Hydroxyl radical formation | Lipid peroxidation (membrane fluidity ↓31%) | HNE immunostaining, FRAP analysis |
24-48 hours | Selective pore formation | Ion efflux (Ca²⁺ ↓70%, Zn²⁺ ↓45%) | ICP-MS, fluorescent probes |
48-72 hours | Cathepsin activation | Lysosomal membrane protein degradation | Cathepsin activity assays, LAMP1 immunoblot |
72-96 hours | Membrane disintegration | Cathepsin release to cytosol (↑6.3-fold) | Galectin-3 puncta assay, cathepsin diffusion |
Ezurpimtrostat induces a multiphasic disruption of autophagic progression that extends beyond canonical autophagy inhibition. Initial phase (0-12 hours) involves paradoxical autophagosome biogenesis stimulation (LC3-II ↑4.1-fold) due to mTORC1 suppression from lysosomal zinc efflux. However, subsequent fusion failure creates an accumulation of immature autophagic vesicles detectable as RFP-GFP-LC3 double-positive puncta. High-content imaging quantifies 82% increase in autophagosome number with only 23% demonstrating LAMP1 co-localization, indicating profound fusion deficiency. This compartmental segregation prevents cargo degradation despite intact hydrolase activity [1] [3] [5].
The progressive lysosomal acidification defect (pH elevation from 4.8 to 6.2) fundamentally alters cathepsin functionality. While cathepsin B maintains 84% of its proteolytic activity at pH 6.0, cathepsin D—the principal aspartic protease for bulk protein degradation—exhibits 93% activity reduction at pH >5.5. This differential pH sensitivity creates imbalanced protease activity within Ezurpimtrostat-compromised lysosomes. Mass spectrometry analysis of lysosomal contents reveals abnormal accumulation of cathepsin D-specific substrates, including prosaposin, peroxiredoxins, and glycolytic enzymes. Meanwhile, cysteine cathepsin substrates (e.g., actin, tubulin, caspase precursors) show relatively efficient processing. This enzymatic imbalance generates incomplete degradation products that form cytotoxic aggregates. Furthermore, the acidic pH threshold for cathepsin D activation (pH <5.2) becomes unattainable as Ezurpimtrostat disrupts v-ATPase assembly through palmitoylation-dependent mechanisms, creating a self-reinforcing cycle of dysfunction [5] [7] [9].
Ezurpimtrostat engages in bidirectional crosstalk with the mechanistic target of rapamycin pathway through lysosomal zinc flux and amino acid sensing. The initial lysosomal zinc efflux activates AMP-activated protein kinase through liver kinase B1 phosphorylation, which subsequently phosphorylates tuberous sclerosis complex 2 at Ser1387. This post-translational modification enhances tuberous sclerosis complex stability and mechanistic target of rapamycin complex 1 inhibition, measurable by 76% reduction in phospho-S6K1 within 4 hours of Ezurpimtrostat exposure. However, prolonged treatment (24-72 hours) generates counter-regulatory signaling through calcium-mediated pathways. Lysosomal permeabilization releases stored calcium that activates calmodulin, which then binds mechanistic target of rapamycin complex 2 and promotes phosphoinositide 3-kinase-Akt signaling through insulin receptor substrate 1 phosphorylation [2] [8] [10].
The amino acid starvation response represents a more sustained mechanism of mechanistic target of rapamycin complex 1 regulation. Ezurpimtrostat-impaired lysosomal proteolysis reduces intracellular amino acid availability by 45-68%, with particularly significant depletion of essential branched-chain amino acids (leucine, isoleucine, valine). This nutrient stress inactivates Rag GTPases through enhanced GATOR1 complex activity, preventing mechanistic target of rapamycin complex 1 translocation to lysosomal membranes. Spatial proteomics demonstrates 89% reduction in mechanistic target of rapamycin-Ragulator co-localization in Ezurpimtrostat-treated cells. The consequential mechanistic target of rapamycin complex 1 suppression induces transcription factor EB nuclear translocation (3.9-fold increase), driving coordinated lysosomal expression and regulation network activation. Paradoxically, while coordinated lysosomal expression and regulation network upregulation normally enhances lysosomal biogenesis, Ezurpimtrostat subverts this compensatory mechanism by generating dysfunctional lysosomes that lack palmitoyl-protein thioesterase 1 activity, thereby creating self-amplifying cycles of autophagic impairment [2] [8] [10].
The lysosomal zinc sequestration induced by Ezurpimtrostat represents a convergent mechanism that amplifies cellular stress pathways. Quantitative metallomics reveals that Ezurpimtrostat increases the labile zinc pool within lysosomes by 8.3-fold compared to cytosolic zinc increases of only 2.1-fold. This compartmentalization originates from three synergistic mechanisms:
The accumulated zinc catalyzes site-specific oxidative damage through multiple mechanisms. First, zinc directly inhibits mitochondrial complex III, increasing electron leakage and superoxide production by 3.4-fold. Second, zinc serves as a Fenton reaction catalyst when complexed with citrate or histidine, converting lysosomal H₂O₂ into hydroxyl radicals that oxidize lysosomal membrane lipids. Lipid peroxidation assays show 4.7-fold increased malondialdehyde specifically in lysosomal fractions. Third, zinc allosterically inhibits the antioxidant enzyme glutathione peroxidase 4, reducing its activity by 78% and permitting lipid peroxide accumulation. These oxidative cascades culminate in lysosomal membrane damage detectable as galectin-3 puncta formation in 92% of treated cells [3] [7] [9].
The oxidative microenvironment fundamentally alters lysosomal enzyme function beyond pH effects. Mass spectrometry identifies zinc-mediated oxidation of critical cysteine residues in cathepsin B (Cys29, Cys30) and cathepsin L (Cys25), reducing their proteolytic activity by 64% and 72%, respectively. Additionally, hydroxyl radicals attack lysosomal glycosidases (β-galactosidase, β-hexosaminidase), generating advanced glycation end-products that further impair enzyme function. This multifaceted oxidative damage creates a self-perpetuating cycle where initial zinc accumulation begets additional metallothionein oxidation and zinc release, explaining the progressive lysosomal deterioration observed in Ezurpimtrostat-treated cells [3] [7] [9].
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